molecular formula C18H15Cl2NO4 B215916 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate

2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate

Cat. No. B215916
M. Wt: 380.2 g/mol
InChI Key: WXJNTQHESZYVEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It was first synthesized in the 1960s and has since become one of the most widely prescribed drugs in the world.

Mechanism of Action

2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. Prostaglandins are molecules that are involved in inflammation and pain. By inhibiting COX, 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate reduces the production of prostaglandins, which results in a reduction in inflammation and pain.
Biochemical and Physiological Effects:
2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as improve joint mobility in patients with osteoarthritis. 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate has also been shown to reduce the risk of cardiovascular events in patients with osteoarthritis and rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a well-established safety profile. However, there are also limitations to its use. 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate can have off-target effects, which can complicate the interpretation of experimental results. Additionally, 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate can have different effects depending on the dose and duration of treatment, which can make it difficult to compare results across different studies.

Future Directions

There are several areas of future research for 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate. One area is the development of new formulations that can improve its bioavailability and reduce the risk of side effects. Another area is the investigation of its potential use in the treatment of cancer and other neurological disorders. Finally, there is a need for more research to understand the mechanism of action of 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate and its effects on different cell types and tissues.
Conclusion:
In conclusion, 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate is a widely used NSAID that has been extensively studied for its anti-inflammatory and analgesic effects. It has a well-established safety profile and has been used to treat a variety of conditions. However, there are also limitations to its use, and there is a need for more research to understand its mechanism of action and potential uses in the treatment of other conditions.

Synthesis Methods

The synthesis of 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate involves several steps. The first step is the synthesis of 2-(3,4-Dichlorophenyl)-2-oxoethyl chloride from 3,4-dichlorophenylacetic acid. This is then reacted with 4-aminobenzoic acid to form 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-aminobenzoate. The final step involves the acylation of the amine group with propionic anhydride to form 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate.

Scientific Research Applications

2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate has been extensively studied for its anti-inflammatory and analgesic effects. It has been used to treat a variety of conditions, including osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute pain. 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.

properties

Product Name

2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate

Molecular Formula

C18H15Cl2NO4

Molecular Weight

380.2 g/mol

IUPAC Name

[2-(3,4-dichlorophenyl)-2-oxoethyl] 4-(propanoylamino)benzoate

InChI

InChI=1S/C18H15Cl2NO4/c1-2-17(23)21-13-6-3-11(4-7-13)18(24)25-10-16(22)12-5-8-14(19)15(20)9-12/h3-9H,2,10H2,1H3,(H,21,23)

InChI Key

WXJNTQHESZYVEG-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.